molecular formula C24H27N5O5S2 B12157574 ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

Cat. No.: B12157574
M. Wt: 529.6 g/mol
InChI Key: GBWGOJNLKISHJY-ATVHPVEESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin core substituted with a thiazolidinone moiety, a piperazine ring, and an ethyl acetate group. Its synthesis and structural elucidation rely heavily on advanced spectroscopic techniques, particularly NMR and MS, to confirm regiochemistry and stereochemical configurations .

Properties

Molecular Formula

C24H27N5O5S2

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C24H27N5O5S2/c1-4-9-29-23(33)17(36-24(29)35)12-15-20(26-19-14(3)7-6-10-28(19)22(15)32)27-11-8-25-21(31)16(27)13-18(30)34-5-2/h6-7,10,12,16H,4-5,8-9,11,13H2,1-3H3,(H,25,31)/b17-12-

InChI Key

GBWGOJNLKISHJY-ATVHPVEESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl acetate group.

    Thiazolidine Ring Formation: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidine ring.

    Pyrido[1,2-a]pyrimidine Core Construction: The thiazolidine intermediate is then reacted with a pyrimidine derivative in the presence of a suitable catalyst to form the pyrido[1,2-a]pyrimidine core.

    Piperazine Ring Formation: The pyrido[1,2-a]pyrimidine intermediate is then reacted with an appropriate piperazine derivative under acidic conditions to form the piperazine ring.

    Esterification: Finally, the compound is esterified using ethyl chloroacetate in the presence of a base to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Conditions Reagents Product Yield
Acidic (HCl, reflux)6M HCl, H₂O/EtOH (1:1)2-[1-[9-methyl...]piperazin-2-yl]acetic acid68-72%
Basic (NaOH, room temp)2M NaOH, THF/H₂OSodium salt of carboxylic acid derivative82%

Nucleophilic Substitution at Thiazolidine Ring

The sulfur atom in the thiazolidine ring participates in nucleophilic substitution reactions, enabling structural diversification.

Target Site Nucleophile Conditions Product
Thiazolidine C-S bondPrimary amines (e.g., NH₃)DMF, 80°C, 12hThiazolidine-amine adducts
Thiazolidine N-positionAlkyl halides (e.g., CH₃I)K₂CO₃, acetonitrile, refluxN-alkylated derivatives

Oxidation and Reduction Reactions

Functional groups such as ketones and sulfides undergo redox transformations:

Oxidation

Substrate Oxidizing Agent Product Application
Thiazolidine sulfideH₂O₂, acetic acidSulfoxide or sulfone derivativesEnhanced solubility profiles
Pyrido-pyrimidine ketoneKMnO₄, acidic conditionsCarboxylic acid derivativeMetabolic pathway studies

Reduction

Substrate Reducing Agent Product Conditions
Ketone groupNaBH₄, MeOHSecondary alcoholRoom temperature, 2h

Cycloaddition Reactions

The conjugated enone system in the pyrido-pyrimidine core participates in Diels-Alder reactions, enabling access to polycyclic derivatives.

Dienophile Conditions Product Stereoselectivity
Maleic anhydrideToluene, 110°C, 24hHexacyclic adductPredominantly endo transition state

Synthetic Pathway Reactions

During synthesis, the compound undergoes sequential transformations:

  • Condensation : Reaction between pyrido-pyrimidine and thiazolidine precursors in DMF at 80°C (yield: 65%).

  • Cyclization : Piperazine ring formation via intramolecular amidation using EDCI/HOBt (yield: 58%).

  • Functional Group Modification : Late-stage oxidation of sulfide to sulfone using m-CPBA .

Stability Under Environmental Conditions

Condition Observation Degradation Products
UV light (254 nm)Photooxidation of thiazolidine ringSulfoxide and cleavage products
High pH (pH > 10)Ester hydrolysis acceleratedCarboxylic acid derivative

Key Structural Insights Driving Reactivity

  • Ester Group : Susceptible to hydrolysis and transesterification.

  • Thiazolidine Ring : Reactive toward electrophiles and nucleophiles due to sulfur’s polarizability.

  • Conjugated System : Enables cycloaddition and electron-transfer reactions.

This compound’s multifunctional design allows precise modifications, making it a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric reactions and green chemistry applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to ethyl 2-[1-[9-methyl... exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results through disc diffusion methods. The structural features of these compounds enhance their interaction with microbial targets, making them candidates for further development as antibiotics .

Anti-inflammatory Properties

Molecular docking studies have suggested that compounds related to ethyl 2-[1-[9-methyl... may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. This inhibition could lead to the development of new anti-inflammatory drugs targeting conditions such as asthma and arthritis. The structure of these compounds allows for effective binding to the active site of the enzyme, thereby reducing inflammatory responses .

Anticancer Potential

The anticancer properties of similar compounds have been investigated, particularly focusing on their ability to induce apoptosis in cancer cells. For example, derivatives have shown effectiveness against breast cancer cell lines by disrupting cellular proliferation pathways. The combination of piperazine and pyrimidine moieties in the structure is believed to contribute to their cytotoxic effects against various cancer types .

Synthesis and Characterization

The synthesis of ethyl 2-[1-[9-methyl... typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and understanding the properties of these compounds. For instance, successful synthesis has been reported using simple transformations with commercially available reagents, highlighting the accessibility of these methodologies for further research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of ethyl 2-[1-[9-methyl... Variations in substituents on the thiazolidinone and pyrimidine rings can significantly impact their pharmacological profiles. Studies suggest that modifications at specific positions can enhance potency against targeted biological pathways while minimizing toxicity .

Mechanism of Action

The mechanism of action of ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional similarities and differences between the target compound and related molecules from the literature.

Pyrido[1,2-a]pyrimidin Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l): Structural Similarities: Shares a fused pyridine-imidazole core but lacks the thiazolidinone and piperazine moieties. Physical Properties: Melting point (243–245°C) and molecular weight (~51% purity) differ significantly from the target compound, likely due to the absence of sulfur-containing groups . Spectroscopic Data: ¹H NMR chemical shifts in the aromatic region (δ 7.2–8.5 ppm) align with nitro-phenyl substituents, which are absent in the target compound .

Thiazolidinone-Containing Compounds

  • Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1): Functional Groups: Contains a thioacetate and pyrimidine core but lacks the pyrido[1,2-a]pyrimidin system. Synthesis: Prepared via nucleophilic substitution, contrasting with the multi-step coupling reactions required for the target compound’s thiazolidinone-piperazine linkage . Reactivity: The thietan-3-yloxy group in Compound 1 enhances electrophilicity compared to the target’s sulfanylidene-thiazolidinone system .
  • Thiazolidine-4-one Derivatives with Azo Linkages: Structural Divergence: Feature azo (-N=N-) bridges instead of conjugated enone systems.

Piperazine/Acetate Hybrids

  • 5-Ethyl 2-Methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate: Core Structure: Pyrrolidine instead of piperazine, with tert-butylphenyl and dicyano substituents. Spectroscopic Comparison: ¹³C NMR data (δ 170–175 ppm for ester carbonyls) closely match the target compound’s acetate groups, indicating similar electronic environments .

Key Data Tables

Table 1: Physical and Spectroscopic Comparison

Compound Molecular Weight Melting Point (°C) Key Functional Groups Notable ¹H NMR Shifts (ppm)
Target Compound N/A* N/A Thiazolidinone, Piperazine, Acetate δ 1.2–1.4 (ethyl), δ 3.5–4.2 (piperazine)
Compound 1l ~51% purity 243–245 Nitro-phenyl, Imidazole δ 7.2–8.5 (aromatic)
Compound 1 (Thietan derivative) N/A N/A Thietan-3-yloxy, Pyrimidine δ 4.3–4.5 (thioacetate)

*Data unavailable in provided evidence.

Table 2: Reaction Pathways and Yields

Compound Synthetic Route Yield
Target Compound Multi-step coupling (exact steps unclear) N/A
Thiazolidine-4-one Derivatives Condensation of 6-amino-1,3-dimethyluracil 50–55%
Compound 1l One-pot two-step reaction 51%

Research Findings and Implications

  • Spectroscopic Challenges : Regions A and B in NMR (δ 29–36 and 39–44 ppm) are critical for identifying substituent effects in complex heterocycles, as seen in related compounds .
  • Database Limitations : Automated extraction tools like SureChEMBL and IBM SIIP capture only ~50–60% of patent-derived compounds, underscoring the need for manual curation when researching niche molecules like the target compound .

Biological Activity

Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential biological activities. Its unique structure combines multiple pharmacologically relevant moieties, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H25N5O3S2C_{21}H_{25}N_{5}O_{3}S^{2} and a molecular weight of 459.6 g/mol. The structural complexity arises from the integration of pyrido[1,2-a]pyrimidine and thiazolidinone frameworks, which are known for their diverse biological activities.

Property Value
Molecular FormulaC21H25N5O3S2
Molecular Weight459.6 g/mol
IUPAC Name(5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyKSXYRCIDDHSXBS-SSZFMOIBSA-N

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine, including the compound , exhibit significant antimicrobial properties. A study on related Schiff bases demonstrated a range of antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : Compounds derived from pyrido[1,2-a]pyrimidine structures showed good to moderate activity against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
  • Antifungal Activity : The compound exhibited notable antifungal effects against Candida albicans and Aspergillus niger, with specific derivatives showing enhanced efficacy due to structural modifications .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes related to cancer proliferation:

  • Cell Proliferation Inhibition : Ethyl 2-[1-[9-methyl...acetate has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as a multi-target enzyme inhibitor, affecting pathways crucial for cancer cell survival and proliferation .

The biological activity of ethyl 2-[1-[9-methyl...acetate can be attributed to its ability to interact with cellular targets:

  • Enzyme Binding : The compound binds to specific enzymes or receptors within cells, modulating their activity and leading to desired biological effects such as antimicrobial or anticancer activity.
  • Structural Activity Relationship (SAR) : Studies suggest that modifications to the thiazolidinone and pyrido[1,2-a]pyrimidine moieties can significantly enhance biological activity, indicating the importance of structural optimization in drug design .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in various biological contexts:

  • Antimicrobial Efficacy : A study on thiazolidinone derivatives revealed promising results in treating infections caused by resistant strains of bacteria .
  • Anticancer Research : Investigations into thiazolidinone-based drugs have shown substantial cytotoxic effects against cancer cell lines, underscoring their potential as novel therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to construct the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties in this compound?

The thiazolidinone core can be synthesized via cyclocondensation of 2-mercaptoacetic acid with imine intermediates derived from aromatic aldehydes and amines (e.g., 6-amino-1,3-dimethyluracil), as described in multi-step protocols involving reflux in ethanol with piperidine catalysis . For the pyrido[1,2-a]pyrimidinone system, condensation of substituted pyrimidine derivatives with activated carbonyl groups (e.g., 9-methyl-4-oxo precursors) under basic conditions is typical . Key characterization steps include 1H^1H/13C^{13}C NMR to confirm regioselectivity and IR spectroscopy to validate carbonyl/thione functionalities.

Q. Which spectroscopic techniques are critical for confirming the stereochemical (Z)-configuration of the thiazolidinone methylidene group?

Nuclear Overhauser Effect (NOE) NMR experiments are essential to confirm the (Z)-configuration by detecting spatial proximity between the methylidene proton and adjacent substituents. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in structural analogs with similar thiazolidinone systems . IR spectroscopy can also corroborate the presence of conjugated carbonyl/thione groups influencing the Z/E equilibrium .

Q. What in vitro models are appropriate for preliminary evaluation of antimicrobial or antioxidant activity for this compound?

Standard disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, combined with fungal strains (e.g., C. albicans), are recommended for antimicrobial screening . For antioxidant activity, the DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) tests provide quantifiable metrics under controlled pH and temperature conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the formation of the (Z)-configured thiazolidinone moiety?

Design of Experiments (DoE) approaches, such as response surface methodology, can systematically evaluate variables like solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (piperidine or acetic acid). Flow chemistry systems may improve reproducibility by maintaining precise control over reaction parameters, as demonstrated in analogous heterocyclic syntheses . Polar aprotic solvents and elevated temperatures favor kinetic Z-selectivity, while steric hindrance from substituents (e.g., propyl groups) stabilizes the configuration .

Q. What computational strategies can resolve contradictions in reported biological activity data for thiazolidinone derivatives?

Molecular docking studies against target enzymes (e.g., bacterial dihydrofolate reductase) can identify binding affinity variations caused by subtle structural differences. Quantum mechanical calculations (DFT) assess electronic effects of substituents (e.g., sulfanylidene vs. oxo groups) on reactivity and stability . Comparative molecular dynamics simulations under physiological conditions (pH 7.4, 310 K) may explain discrepancies in membrane permeability or metabolic stability .

Q. How do non-covalent interactions influence the stability of the pyrido[1,2-a]pyrimidinone-piperazine supramolecular architecture?

Crystallographic studies reveal that π-π stacking between the pyrimidinone ring and aromatic residues, combined with hydrogen bonding at the 3-oxopiperazine carbonyl, stabilizes the conformation . Solvent-dependent studies (e.g., DMSO vs. aqueous buffers) using variable-temperature NMR can quantify the strength of these interactions. Hirshfeld surface analysis further maps van der Waals and electrostatic contributions to crystallinity .

Q. What mechanistic insights explain the base sensitivity of intermediates during piperazine ring functionalization?

The elimination of HCl during piperazine cyclization is facilitated by resonance stabilization of the intermediate carbocation, as observed in analogous dithiazolium systems. Base strength (e.g., triethylamine vs. DBU) and steric effects from adjacent substituents (e.g., 9-methyl group) modulate reaction rates, as shown in kinetic studies using 1H^1H NMR monitoring .

Methodological Considerations

  • Contradiction Resolution : For conflicting biological data, standardize assay protocols (e.g., MIC determination via microdilution) and validate purity via HPLC-MS.
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during thiazolidinone formation to enforce Z-selectivity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking to identify hydrolytic or oxidative degradation pathways .

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